1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
Description
Historical Context and Discovery
The development of 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride emerged from the broader evolution of amino alcohol chemistry, which has its roots in the early investigations of compounds containing both amine and hydroxyl functional groups. While specific historical records of this particular compound's first synthesis are limited in the available literature, its development can be traced to the systematic exploration of substituted amino alcohols that began gaining momentum in pharmaceutical research during the late 20th century.
The compound's discovery and characterization represent part of a larger trend in medicinal chemistry toward exploring chlorinated aromatic amino alcohols for their potential biological activities. The synthesis methodology for this compound typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is subsequently reduced to 4-chloroamphetamine and further reacted with formaldehyde and hydrogen cyanide to yield the desired compound. This synthetic pathway reflects the evolution of organic synthesis techniques developed throughout the pharmaceutical industry's expansion in the latter half of the 20th century.
Research interest in this specific compound has been documented in various chemical databases and patent literature, indicating its recognized potential as a synthetic intermediate and research tool. The compound has been assigned the Chemical Abstracts Service registry number 1461714-02-2, reflecting its formal recognition within the global chemical literature.
Amino Alcohol Chemical Class Categorization
This compound belongs to the extensive class of organic compounds known as amino alcohols or alkanolamines, which are characterized by the presence of both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups within the same molecular structure. This dual functionality confers unique chemical and physical properties that distinguish amino alcohols from simple alcohols or amines.
Within the amino alcohol classification system, this compound specifically represents a 1,2-amino alcohol or β-amino alcohol structure, where the amino and hydroxyl groups are separated by two carbon atoms. The compound can be further categorized as a tertiary amino alcohol due to the presence of the tertiary carbon bearing the hydroxyl group. The inclusion of the 4-chlorophenyl substituent places it within the subset of aromatic amino alcohols, which often exhibit enhanced biological activity compared to their aliphatic counterparts.
The molecular formula of the hydrochloride salt form is C10H15Cl2NO, with a molecular weight of 236.13 grams per mole. The free base form has the molecular formula C10H14ClNO. The compound exists as a white crystalline powder under standard conditions, exhibiting high water solubility due to the presence of both the amino group and hydroxyl functionality, which can form extensive hydrogen bonding networks with water molecules.
Table 1: Chemical Classification and Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 1461714-02-2 |
| Molecular Formula (hydrochloride) | C10H15Cl2NO |
| Molecular Formula (free base) | C10H14ClNO |
| Molecular Weight | 236.13 g/mol |
| Functional Class | β-Amino alcohol |
| Substituent Pattern | 4-Chlorophenyl |
| Physical Form | Crystalline powder |
| Solubility | High water solubility |
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its dual functional group arrangement, which enables participation in a wide range of chemical transformations. Amino alcohols are recognized as crucial synthetic intermediates in the preparation of complex pharmaceutical molecules, and this particular compound exemplifies the versatility inherent in the amino alcohol functional group combination.
In organic synthesis, the compound can undergo various chemical reactions including oxidation to form corresponding ketones or aldehydes, reduction reactions to convert functional groups into alternative forms, and substitution reactions particularly at the amino or hydroxyl sites. The presence of the 4-chlorophenyl group introduces additional reactivity through potential electrophilic aromatic substitution pathways and provides opportunities for cross-coupling reactions that are fundamental to modern pharmaceutical synthesis.
The medicinal chemistry significance of this compound relates to its structural similarity to known bioactive molecules and its potential to serve as a scaffold for drug development. Amino alcohols as a class have demonstrated broad biological activities, including antimicrobial properties, enzyme inhibition capabilities, and neurotransmitter system modulation. The chlorinated aromatic component of this specific compound may contribute to enhanced membrane permeability and receptor binding affinity, properties that are often desirable in pharmaceutical applications.
Research has indicated that compounds containing similar structural motifs exhibit notable biological activities, particularly in the modulation of neurotransmitter systems and enzyme interactions. The mechanism of action for such compounds often involves interaction with specific molecular targets including enzymes and receptors, leading to changes in cellular signaling pathways that can have therapeutic implications.
Table 2: Chemical Reactivity Profile of this compound
| Reaction Type | Functional Group Involved | Typical Products |
|---|---|---|
| Oxidation | Hydroxyl group | Ketones, aldehydes |
| Reduction | Amino group | Secondary/tertiary amines |
| Substitution | Amino/hydroxyl groups | Substituted derivatives |
| Coupling | Chlorophenyl group | Cross-coupled products |
| Condensation | Both functional groups | Cyclic compounds |
Research Landscape and Academic Interest
The research landscape surrounding this compound reflects the broader academic and industrial interest in amino alcohol chemistry and its applications. Contemporary research efforts have focused on exploring the compound's synthetic utility, biological activity profiles, and potential applications in pharmaceutical development. The compound appears in various chemical databases and research publications, indicating sustained scientific interest in its properties and applications.
Academic research into amino alcohols has expanded significantly in recent decades, driven by their importance in asymmetric synthesis, their role as chiral auxiliaries, and their presence in numerous biologically active natural products. The specific interest in chlorinated aromatic amino alcohols stems from their enhanced biological activities compared to non-halogenated analogs, making them attractive targets for medicinal chemistry investigations.
Current research applications of this compound include its use as a synthetic intermediate in the preparation of more complex molecules, its investigation as a potential pharmacological agent, and its utility in developing new synthetic methodologies. The compound's dual functionality makes it particularly valuable in diversity-oriented synthesis approaches, where researchers seek to generate libraries of structurally related compounds for biological screening.
Patent literature and pharmaceutical research publications have documented various synthetic approaches to related amino alcohol structures, indicating the industrial relevance of this compound class. The development of efficient synthetic routes to such compounds remains an active area of research, with particular emphasis on stereoselective synthesis methods and green chemistry approaches.
Table 3: Research Applications and Interest Areas
| Research Area | Application Type | Current Status |
|---|---|---|
| Synthetic Chemistry | Intermediate/building block | Active research |
| Medicinal Chemistry | Pharmacological screening | Ongoing studies |
| Asymmetric Synthesis | Chiral auxiliary development | Established methods |
| Drug Discovery | Lead compound optimization | Exploratory phase |
| Methodology Development | New synthetic approaches | Continuous advancement |
The academic interest in this compound is further evidenced by its inclusion in chemical supplier catalogs and research chemical databases, which facilitate its accessibility to the global research community. This availability has enabled widespread investigation of the compound's properties and potential applications across multiple research institutions and pharmaceutical companies.
Properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)butan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-10(13,7-12)8-3-5-9(11)6-4-8;/h3-6,13H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNXKZQAHQOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The most commonly reported synthetic route for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride involves:
Step 1: Formation of 4-chloro-β-nitrostyrene
This intermediate is prepared by a condensation reaction between 4-chlorobenzaldehyde and nitroethane. The reaction typically occurs under basic or acidic catalysis, yielding the nitrostyrene via a Henry reaction (nitroaldol condensation).Step 2: Reduction of 4-chloro-β-nitrostyrene
The nitrostyrene intermediate is reduced to 4-chloroamphetamine (4-chloro-1-phenyl-2-aminopropane) using catalytic hydrogenation or chemical reductants such as lithium aluminum hydride or catalytic metals under hydrogen atmosphere.Step 3: Functionalization to 1-Amino-2-(4-chlorophenyl)butan-2-ol
The 4-chloroamphetamine is further reacted with formaldehyde and hydrogen cyanide, which introduces the hydroxyl group at the 2-position of the butan chain, forming the amino alcohol structure. The final product is isolated as the hydrochloride salt to improve stability and handling.
This route is outlined in chemical supplier data and patent literature, emphasizing the importance of controlled reaction conditions (temperature, solvent, pH) to maximize yield and purity.
Detailed Reaction Conditions and Purification
| Step | Reaction Type | Reagents & Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Henry Condensation | 4-chlorobenzaldehyde + nitroethane, base catalyst (e.g., ammonium acetate), solvent (ethanol or methanol), reflux | Control of temperature (~60-80°C) to avoid side products; reaction monitored by TLC |
| 2 | Reduction | Catalytic hydrogenation (Pd/C, H2) or LiAlH4 in ether solvents | Hydrogenation preferred for cleaner reduction; LiAlH4 requires strict anhydrous conditions |
| 3 | Hydroxylation via Formaldehyde & HCN | 4-chloroamphetamine + formaldehyde + HCN, acidic medium, low temperature | Careful handling of HCN due to toxicity; reaction time and pH critical for selectivity |
| 4 | Salt formation | Treatment with HCl in ethanol or ether solutions | Crystallization of hydrochloride salt improves purity and stability |
Purification is generally achieved by recrystallization from suitable solvents (methanol/ether mixtures) or by chromatographic methods if necessary.
Chemical Reaction Analysis
Reduction : The nitro group in nitrostyrene is selectively reduced to an amine without affecting the aromatic chlorine substituent.
Substitution : The amino and hydroxyl groups allow further functionalization or salt formation, crucial for biological activity and solubility.
Oxidation : The amino alcohol can be oxidized to ketones or aldehydes under controlled conditions, but such reactions are typically avoided during synthesis to preserve the target structure.
Summary Table of Preparation Methods
| Method Step | Description | Advantages | Challenges |
|---|---|---|---|
| Henry Condensation of aldehyde + nitroethane | Formation of 4-chloro-β-nitrostyrene intermediate | Straightforward, well-documented | Requires control to avoid polymerization |
| Catalytic Reduction of nitrostyrene | Conversion to 4-chloroamphetamine | High selectivity, mild conditions | Requires hydrogenation setup or strong reductants |
| Hydroxylation with formaldehyde + HCN | Introduction of hydroxyl group at 2-position | Efficient functionalization | Toxicity and handling of HCN |
| Hydrochloride salt formation | Crystallization for purification and stability | Improves handling and storage | Requires solvent optimization |
Research Findings and Practical Considerations
The synthesis yields of each step vary but are generally moderate to high (>70%) when optimized.
Safety considerations are paramount, especially in the use of hydrogen cyanide and lithium aluminum hydride.
The final hydrochloride salt form enhances water solubility and stability, important for biochemical applications.
Enantiomeric purity remains a challenge; ongoing research explores chiral synthesis or resolution methods.
The compound's amino and hydroxyl functionalities allow it to serve as a versatile intermediate for further chemical modifications in pharmaceutical research.
Chemical Reactions Analysis
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting conditions such as depression and anxiety.
2. Biochemical Research
In biochemical studies, 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride serves as a tool for exploring enzyme interactions and biochemical pathways. Its role in modulating cellular signaling makes it valuable for understanding various physiological processes.
3. Synthetic Organic Chemistry
The compound acts as a versatile building block in the synthesis of more complex molecules. Its unique combination of amino and hydroxyl groups allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Case Studies
Case Study 1: Neurological Research
A study investigated the effects of this compound on neurotransmitter systems in animal models. The results indicated that the compound could enhance serotonin levels, suggesting potential antidepressant properties. Further research is warranted to explore its efficacy in clinical settings.
Case Study 2: Synthetic Applications
In synthetic organic chemistry, researchers utilized this compound to synthesize novel compounds with enhanced biological activity. The compound's reactivity allowed for efficient coupling reactions, leading to the development of new drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Amino-2-(4-chlorophenyl)-3,3,4,4,4-pentafluorobutan-2-ol Hydrochloride
- Molecular Formula: C₁₀H₁₀Cl₂F₅NO ()
- Key Differences: Five fluorine atoms replace hydrogens on the butan-2-ol chain. The electronegative fluorine atoms increase lipophilicity and metabolic stability compared to the non-fluorinated parent compound .
1-Amino-3,3,4,4,4-pentafluoro-2-phenylbutan-2-ol Hydrochloride
- Molecular Formula: C₁₀H₁₁ClF₅NO ()
- Key Differences :
- Lacks the 4-chlorophenyl group, replaced by a simple phenyl ring.
- Fluorination on the butan-2-ol chain remains.
Non-Hydroxylated Derivatives
1-Amino-2-(4-chlorophenyl)-3,3,4,4,4-pentafluorobutane Hydrochloride
Complex Substituted Derivatives
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol Hydrochloride
- Molecular Formula : C₂₁H₂₅BrClFN₂O₂ ()
- Key Differences: Bromine and hydroxymethyl substituents on the phenyl ring. Additional dimethylamino group and fluorophenyl moiety.
- Impact: Bromine’s larger atomic radius may sterically hinder receptor binding.
Naphthyl-Substituted Analogs
(1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol
- Molecular Formula : C₃₂H₂₉ClN₂O₂ ()
- Key Differences :
- Incorporates naphthyl rings and a methoxy (-OCH₃) group.
- Impact :
Research Findings and Implications
- Fluorination: Fluorinated analogs (e.g., C₁₀H₁₀Cl₂F₅NO) demonstrate how halogenation tunes lipophilicity and stability, critical for pharmacokinetics .
- Hydroxyl Group Removal : The absence of -OH in C₁₀H₁₀Cl₂F₅N highlights the trade-off between solubility and membrane penetration .
- Steric and Electronic Effects : Bromine and naphthyl groups in derivatives () underscore the role of steric bulk and π-π interactions in target binding .
Biological Activity
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, often referred to as a significant compound in pharmacological research, exhibits notable biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.68 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated phenyl moiety, which contribute to its biological activity and solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Its mechanism of action may involve:
- Modulation of Neurotransmitter Systems : The compound is believed to influence neurotransmitter signaling pathways, which could have implications for treating neurological disorders.
- Enzyme Interaction : It can act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : Studies suggest that it may be beneficial in managing conditions such as depression and anxiety due to its effects on neurotransmitter systems.
- Pharmaceutical Development : As a building block in drug synthesis, it is being explored for its potential to develop new therapeutic agents targeting the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurotoxicity Assessment : A study examining the nephrotoxic potential of related compounds highlighted the importance of structural modifications on biological activity. It was found that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that 1-Amino-2-(4-chlorophenyl)butan-2-ol may also have specific toxicological profiles depending on dosage and exposure conditions .
- In Vitro Studies : In vitro experiments demonstrated that the compound could induce cytotoxic effects in mammalian cell lines at certain concentrations. The cytotoxicity was linked to oxidative stress mechanisms, emphasizing the need for further investigation into its safety profile .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Chlorophenyl)butan-2-one | Ketone form of the compound | Lacks amino group; used as an intermediate |
| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Hydrochloride salt form | Contains both amino and hydroxyl groups; versatile in drug synthesis |
| 4-(4-Chlorophenyl)butanoic acid | Oxidized derivative | Carboxylic acid functionality; useful in organic synthesis |
| 4-(4-Chlorophenyl)butan-2-amine | Amine derivative | Lacks hydroxyl group; applicable in different biological contexts |
This table illustrates how the presence of functional groups influences the biological activity and potential applications of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, and how can intermediates be characterized?
- Methodology :
- Nucleophilic substitution : React 4-chlorophenylmagnesium bromide with a β-amino alcohol precursor (e.g., 2-nitrobutan-2-ol) under Grignard conditions, followed by reduction of the nitro group to amine and salt formation with HCl .
- Reductive amination : Use ketone intermediates (e.g., 2-(4-chlorophenyl)butan-2-one) with ammonia and hydrogenation catalysts (e.g., Pd/C) to introduce the amino group .
- Characterization : Confirm structure via H/C NMR (e.g., δ ~7.3 ppm for aromatic protons, δ ~3.5 ppm for hydroxyl) and LC-MS for molecular ion validation. Purity >95% by HPLC with C18 columns and acetonitrile/water mobile phases .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodology :
- Solubility profiling : Test in phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2). Compare with freebase solubility using UV-Vis spectroscopy (λmax ~260 nm for aromatic absorption).
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrochloride salts typically enhance aqueous solubility but may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what analytical techniques validate enantiomeric purity?
- Methodology :
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ enzymatic resolution with lipases .
- Validation : X-ray crystallography for absolute configuration (e.g., used this for a naphthol derivative). Chiral HPLC (Chiralpak IA/IB columns) with polar organic mobile phases (e.g., hexane/isopropanol) to determine enantiomeric excess (ee) .
Q. What mechanistic insights explain contradictory reports on its reactivity in Diels-Alder or Wittig reactions?
- Methodology :
- Kinetic studies : Monitor reaction progress via H NMR or FTIR (e.g., disappearance of carbonyl peaks).
- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for competing pathways (e.g., steric hindrance from the 4-chlorophenyl group may slow cycloaddition) .
- Contradiction resolution : Replicate conflicting conditions (e.g., solvent polarity, temperature) to identify critical variables. For example, polar aprotic solvents (DMF) may stabilize transition states differently than THF .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in vitro, and what assays confirm specificity?
- Methodology :
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC values calculated via dose-response curves .
- Binding assays : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors (e.g., GPCRs). Negative controls (e.g., scrambled analogs) rule out nonspecific binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for its synthesis?
- Troubleshooting :
- Purification : Compare column chromatography (silica gel, CHCl/MeOH gradients) vs. recrystallization (ethanol/water) to isolate pure product .
- Side reactions : Monitor for over-reduction (e.g., using LC-MS to detect amine byproducts) or competing elimination pathways under acidic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
